molecular formula C20H24N4O2S B11202346 4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11202346
M. Wt: 384.5 g/mol
InChI Key: LKXQHAUDQJLDEI-UHFFFAOYSA-N
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Description

4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a cyclohexenyl ethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of the Benzyl Group: The benzyl group can be attached through alkylation reactions using benzyl halides.

    Incorporation of the Cyclohexenyl Ethyl Group: This group can be introduced through a series of reactions involving the formation of a Grignard reagent followed by coupling with the thiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can be employed to modify the cyclohexenyl ethyl group, converting it to a cyclohexyl ethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxides and ketones.

    Reduction Products: Cyclohexyl ethyl derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-amino-N~3~-benzyl-N~5~-[2-(cyclohexyl)ethyl]-1,2-thiazole-3,5-dicarboxamide
  • 4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxylate

Comparison:

  • Structural Differences: The presence of different substituents, such as cyclohexyl versus cyclohexenyl groups, can significantly impact the compound’s properties and reactivity.
  • Biological Activity: Variations in the structure can lead to differences in biological activity, with some compounds exhibiting higher potency or selectivity for certain targets.
  • Applications: The unique structure of 4-amino-N~3~-benzyl-N~5~-[2-(cyclohex-1-en-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide makes it particularly suitable for specific applications, such as in the development of advanced materials or as a therapeutic agent.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[2-(cyclohexen-1-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C20H24N4O2S/c21-16-17(19(25)23-13-15-9-5-2-6-10-15)24-27-18(16)20(26)22-12-11-14-7-3-1-4-8-14/h2,5-7,9-10H,1,3-4,8,11-13,21H2,(H,22,26)(H,23,25)

InChI Key

LKXQHAUDQJLDEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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